molecular formula C16H22O5 B1325995 Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate CAS No. 898758-47-9

Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate

Cat. No. B1325995
M. Wt: 294.34 g/mol
InChI Key: OQKITDGUSDVWAX-UHFFFAOYSA-N
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Description

The compound “Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate” is an ester derived from a carboxylic acid and an alcohol. The “2,6-dimethoxyphenyl” part suggests the presence of a phenyl (benzene) ring with two methoxy (-OCH3) groups attached at the 2nd and 6th positions . The “6-oxohexanoate” part indicates a six-carbon chain with a ketone functional group (=O) at the 6th position, and an ester functional group (-COO-) at the end of the chain, which is connected to an ethyl group (-CH2CH3).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, two methoxy groups, a six-carbon chain with a ketone functional group, and an ester group. The presence of these functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the ester group could undergo hydrolysis in the presence of an acid or base to produce a carboxylic acid and an alcohol . The ketone group could undergo reactions such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and ketone groups could impact its polarity, solubility, boiling point, and melting point .

Scientific Research Applications

Antiulcer Agents

Research has shown that compounds similar to Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate have potent antiulcer activities. For instance, studies have synthesized and tested various phenylpropanol derivatives for their efficacy in treating ulcers. A particular compound, 2-[2-(3-hydroxypropyl)-4-methoxy-5-[3-(4-methylpiperidino)propoxy]phenoxy]-2-butanone, was identified as a preferred antiulcer agent (Muto et al., 1995).

Statin Precursor Synthesis

Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate is closely related to key intermediates used in the synthesis of statins, which are pharmacologically important. A large-scale preparation method for these intermediates, starting from (S)-malic acid, has been explored to facilitate the production of statins (Tararov et al., 2006).

Conformationally Restricted Dopamine Analogues

Compounds structurally related to Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate have been used in synthesizing bridged 3-benzazepine derivatives. These serve as conformationally restricted dopamine analogues, potentially beneficial in neurochemical research (Gentles et al., 1991).

Antioxidant Synthesis

The enzymatic modification of 2,6-dimethoxyphenol, a related compound, has been investigated for the production of dimers with high antioxidant capacity. This highlights the potential use of Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate in synthesizing bioactive compounds with antioxidant properties (Adelakun et al., 2012).

Stereospecific and Stereoselective Reactions

The compound and its derivatives are significant in the study of stereospecific and stereoselective reactions. These reactions are crucial in synthesizing various pharmaceuticals and understanding reaction mechanisms (Kurihara et al., 1981).

Synthesis of Bioactive Compounds

Several studies have focused on synthesizing bioactive compounds using derivatives of Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate. These compounds exhibit potential in inhibiting enzymes and have applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Labelled Compound Synthesis

The compound's derivatives have been used in the synthesis of labelled compounds, such as dopexamine hydrochloride, essential for various biological and pharmacological studies (Wilkinson & Lockley, 1987).

Anti-Tumor Agents

Derivatives of Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate, such as 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, have shown promise as potent anti-tumor agents. These compounds are being explored for their selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004).

properties

IUPAC Name

ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-4-21-15(18)11-6-5-8-12(17)16-13(19-2)9-7-10-14(16)20-3/h7,9-10H,4-6,8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKITDGUSDVWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C=CC=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645823
Record name Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate

CAS RN

898758-47-9
Record name Ethyl 2,6-dimethoxy-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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